molecular formula C10H11BrOS B7599613 (5-Bromo-2-cyclopropoxyphenyl)(methyl)sulfane

(5-Bromo-2-cyclopropoxyphenyl)(methyl)sulfane

Cat. No.: B7599613
M. Wt: 259.16 g/mol
InChI Key: MFMKMQJTWMGKIO-UHFFFAOYSA-N
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Description

(5-Bromo-2-cyclopropoxyphenyl)(methyl)sulfane is a useful research compound. Its molecular formula is C10H11BrOS and its molecular weight is 259.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-1-cyclopropyloxy-2-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrOS/c1-13-10-6-7(11)2-5-9(10)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMKMQJTWMGKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)Br)OC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-Bromo-2-cyclopropoxyphenyl)(methyl)sulfane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C12H12BrOS\text{C}_{12}\text{H}_{12}\text{BrOS}

This structure includes a brominated phenyl group, a cyclopropoxy substituent, and a methyl sulfide moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that this compound may inhibit the proliferation of certain cancer cell lines.
  • Analgesic Effects : It has demonstrated potential in pain relief models, particularly in combination therapies targeting opioid receptors.
  • Antimicrobial Activity : There is emerging evidence suggesting effectiveness against specific bacterial strains.
  • Opioid Receptor Interaction : The compound has been investigated for its interaction with mu-opioid receptors, potentially providing analgesic effects while minimizing side effects associated with traditional opioids .
  • Inhibition of Tumor Growth : Research indicates that it may interfere with cell cycle progression and induce apoptosis in cancer cells through modulation of signaling pathways such as MAPK and PI3K/Akt .
  • Antimicrobial Mechanism : Its sulfur component may play a role in disrupting microbial cell membranes or metabolic processes .

Case Study 1: Analgesic Efficacy

A study conducted on mice demonstrated that this compound, when administered in conjunction with a delta-opioid receptor agonist, resulted in enhanced analgesic effects compared to either agent alone. This synergistic effect suggests a promising avenue for developing new pain management therapies .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Further research is required to elucidate the precise molecular targets involved .

Table 1: Biological Activities of this compound

Activity TypeModel/SystemObserved EffectReference
AnalgesicMouse inflammatory pain modelSynergistic pain relief
AnticancerHuman breast cancer cell lineReduced cell viability
AntimicrobialVarious bacterial strainsInhibition of growth

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds containing sulfur functionalities, such as (5-Bromo-2-cyclopropoxyphenyl)(methyl)sulfane, can exhibit anticancer properties. Sulfur-containing compounds have been studied for their ability to modulate biological pathways involved in cancer progression. For instance, studies have shown that derivatives of arylsulfonamides can inhibit cell proliferation in various cancer cell lines . The specific mechanism of action for this compound remains to be fully elucidated, but its structural similarity to known anticancer agents suggests potential efficacy.

1.2 Inhibition of Enzymatic Activity

Compounds similar to this compound have been investigated as inhibitors of key enzymes involved in inflammatory processes and tissue regeneration. For example, inhibitors targeting 15-Prostaglandin Dehydrogenase (15-PGDH) have shown promise in enhancing tissue repair and regeneration by elevating prostaglandin E2 levels, which play a crucial role in inflammation and healing . The potential application of this compound as a similar inhibitor could be explored further.

Synthetic Applications

2.1 Building Blocks in Organic Synthesis

This compound can serve as a versatile building block in the synthesis of more complex organosulfur compounds. Sodium sulfinates, for example, are known to facilitate the formation of C–S bonds through various reactions, including sulfenylation and sulfonylation . The introduction of the cyclopropoxy group enhances the compound's reactivity, making it suitable for further functionalization.

2.2 Application in Multicomponent Reactions

The compound's structure allows it to participate in multicomponent reactions, which are essential for synthesizing diverse chemical entities efficiently. Such reactions can lead to the formation of various biologically active compounds with potential pharmaceutical applications.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityInvestigated sulfur-containing compounds for antiproliferative effects on colon cancer cell lines; showed promising results with IC50 values indicating significant activity .
Study 2Enzyme InhibitionEvaluated inhibitors of 15-PGDH; highlighted the role of sulfoxide side chains in enhancing solubility and bioactivity .
Study 3Synthetic MethodologyExplored the use of sodium sulfinates in C–S bond formation; demonstrated versatility in generating diverse organosulfur compounds .

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